sodium;2-(2-hydroxyethoxy)acetate
Description
Sodium 2-(2-hydroxyethoxy)acetate (IUPAC name: sodium 2-(2-hydroxyethoxy)acetate; CAS 142047-97-0) is a sodium salt derived from the carboxylic acid (2-hydroxyethoxy)acetic acid (HEAA, CAS 13382-47-3). Its molecular formula is C₄H₇NaO₄, with a molecular weight of 142.085 g/mol . The compound is a white to off-white solid with a melting point of 210–212°C and slight water solubility. It is stored under inert atmospheric conditions to prevent degradation .
Key structural features include:
- A sodium ion (Na⁺) counterion.
- A 2-hydroxyethoxy ether chain (-O-CH₂-CH₂-OH).
- A terminal acetate group (-CH₂-COO⁻).
This compound is utilized in organic synthesis, particularly as a precursor or intermediate in the preparation of PROTACs (Proteolysis Targeting Chimeras) and fluorescent heterodimers . Its sodium salt form enhances solubility in polar solvents, making it advantageous for aqueous-phase reactions.
Properties
IUPAC Name |
sodium;2-(2-hydroxyethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4.Na/c5-1-2-8-3-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAQLKGSEMCNNR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
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Esterification : Ethylene glycol reacts with monochloroacetic acid (or its sodium salt) to form 2-(2-hydroxyethoxy)acetic acid.
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Neutralization : The resulting acid is treated with sodium hydroxide to yield the sodium salt.
Key Parameters
Example Protocol
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Step 1 : Sodium monomethyl glycolate (494.2 g) is dissolved in ethylene glycol (650 g) at 70–80°C. Monochloroacetic acid (285.5 g) is added over 1 hour.
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Step 2 : The mixture is stirred at 70–80°C for 2 hours. Ethylene glycol and byproducts are distilled off under reduced pressure.
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Step 3 : Tetrahydrofuran (920 g) is added to precipitate the sodium salt. Filtration and drying yield crude sodium 2-(2-hydroxyethoxy)acetate (441.5 g, 69.7% purity).
Phase-Transfer Catalysis (PTC) Method
This approach enhances reaction efficiency in aqueous-organic biphasic systems.
Reaction Mechanism
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Phase-Transfer : A catalyst facilitates the transfer of reactive ions between phases.
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Alkaline Hydrolysis : Chloroacetic acid derivatives react with ethylene glycol under basic conditions.
Key Parameters
Example Protocol
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Step 1 : Ethylene glycol (1 eq.) and monochloroacetic acid (1 eq.) are dissolved in toluene.
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Step 2 : Tetrabutylammonium hydroxide (catalyst) and NaOH (1 eq.) are added.
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Step 3 : The mixture is stirred at 40–60°C for 4–6 hours.
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Step 4 : The aqueous phase is separated, and the organic phase is washed with water.
Industrial-Scale Continuous Process
Optimized for high yield and minimal waste, this method employs continuous reactors.
Reaction Mechanism
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Continuous Esterification : Ethylene glycol and chloroacetic acid are fed into a reactor under reflux.
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Neutralization : The esterified product is neutralized with NaOH in a separate stage.
Key Parameters
Example Protocol
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Step 1 : Ethylene glycol and monochloroacetic acid are fed into a CSTR at 120°C.
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Step 2 : Sulfuric acid (0.5 mol%) is added to catalyze esterification. Water is removed via azeotropic distillation.
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Step 3 : The ester is neutralized with NaOH (1 eq.), yielding the sodium salt.
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Step 4 : The product is purified via vacuum distillation (boiling point: ~102°C at 15 mmHg).
Purification and Quality Control
Critical steps ensure high-purity sodium 2-(2-hydroxyethoxy)acetate for downstream applications.
Purification Techniques
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Precipitation :
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Distillation :
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Chromatography :
Quality Metrics
| Metric | Target Value | Source |
|---|---|---|
| Purity | >99.5% (HPLC or GC) | |
| Ethylene Glycol | <0.5% (GC-MS) | |
| Sodium Chloride | <1.0% (gravimetric analysis) |
Advanced Modifications and Challenges
Challenges
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Byproduct Control : Sodium chloride and ethylene glycol require rigorous removal.
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Scalability : Continuous processes demand precise temperature and flow control.
Innovations
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Catalytic Systems : Phase-transfer catalysts reduce reaction times from hours to minutes.
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Green Chemistry : Aqueous-organic biphasic systems minimize solvent waste.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability | Source |
|---|---|---|---|---|---|
| Batch Esterification | 70–80 | 95–99 | Moderate | Low | |
| Continuous Process | 85–90 | 99–99.5 | High | High | |
| PTC Method | 75–85 | 98–99 | High | Moderate |
Spectroscopic Characterization
Key Techniques
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NMR :
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¹H NMR : Peaks at δ 3.6–4.2 ppm (–OCH₂CH₂O–), δ 2.05 ppm (acetate CH₃).
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¹³C NMR : Carbonyl at δ 170–171 ppm, ether carbons at δ 60–70 ppm.
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FTIR :
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O–H Stretch : ~3400 cm⁻¹ (broad).
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C=O Stretch : ~1720 cm⁻¹ (ester).
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Scientific Research Applications
Chemistry
Sodium 2-(2-hydroxyethoxy)acetate serves as a building block in organic synthesis and a reagent in various chemical reactions. Its unique structure allows it to participate in:
- Oxidation: Converts to carboxylic acids.
- Reduction: Forms alcohols.
- Substitution: Engages in nucleophilic substitution reactions.
Biology
In biological research, NaHEAA is utilized as a buffer component in biochemical assays. Its ability to regulate pH makes it essential for maintaining optimal conditions for enzymatic reactions. Additionally, it has been studied for enhancing drug delivery systems due to its capacity to interact favorably with cellular membranes, potentially improving the bioavailability of therapeutic agents .
Medicine
NaHEAA is being investigated for its role in drug delivery systems and as a stabilizing agent in pharmaceutical formulations. Its low toxicity profile enhances its suitability for biomedical applications, particularly in the development of water-soluble photoinitiators used in photopolymerization processes .
Case Study: Photoinitiators in Biomedical Applications
- Objective: To develop non-toxic photoinitiators for use in biomedical applications.
- Results: The azo-initiator derived from NaHEAA demonstrated low cytotoxicity, making it suitable for use with visible low-power light sources.
Environmental Science
NaHEAA has shown promise in environmental applications, particularly in the synthesis of hydrogels for wastewater treatment. These hydrogels are effective at adsorbing heavy metals like Cu(II), demonstrating good desorption and reuse behavior.
Case Study: Hydrogel Synthesis
- Application: Adsorption of Cu(II) from wastewater.
- Methodology: Characterization included swelling performance and thermal gravimetric behavior.
- Outcome: The hydrogel exhibited efficient adsorption capabilities, highlighting NaHEAA's utility in environmental remediation efforts.
Mechanism of Action
The mechanism of action of sodium 2-(2-hydroxyethoxy)acetate involves its interaction with various molecular targets. In biochemical applications, it can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. In chemical reactions, it serves as a nucleophile or electrophile, participating in various reaction pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of sodium 2-(2-hydroxyethoxy)acetate with structurally related compounds:
Key Differences and Research Findings
Sodium Salt vs. Free Acid (HEAA)
- Reactivity : The sodium salt participates in aqueous-phase reactions (e.g., PROTAC synthesis), whereas HEAA is primarily studied as a metabolite of N-nitrosomorpholine in toxicology research .
Sodium Salt vs. Ester Derivatives
tert-Butyl 2-(2-hydroxyethoxy)acetate
- The tert-butyl group confers steric bulk, reducing water solubility but enhancing stability during synthetic steps (e.g., peptide coupling) .
- Used as a protected intermediate; deprotection yields the free acid or sodium salt .
2-Ethoxyethyl Acetate Lacks a hydroxyl group, making it less polar and more suitable as a non-reactive solvent in coatings and adhesives .
Complex Derivatives
- MPAO2 (2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio)acetate): A multifunctional antioxidant with a polyethylene glycol (PEG) chain and phenolic group, designed for nanoparticle functionalization . Its extended ether chain improves biocompatibility, unlike the simpler sodium salt.
Q & A
Q. Basic Research Focus
- NMR spectroscopy : Identifies hydroxyl and acetate functional groups via characteristic shifts (e.g., δ 3.6–4.2 ppm for ether linkages) .
- FTIR : Detects ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl bands (~3400 cm⁻¹) .
Advanced Consideration : High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve structural ambiguities, particularly for distinguishing sodium salts from free acid forms .
How do pH and temperature affect the stability of sodium 2-(2-hydroxyethoxy)acetate in aqueous solutions?
Basic Research Focus
The compound is water-soluble but may hydrolyze under extreme pH (<2 or >12) or elevated temperatures (>60°C). Stability studies recommend buffered solutions (pH 6–8) and storage at 4°C under inert atmospheres .
Advanced Consideration : Degradation pathways involve cleavage of ether or ester bonds, producing glycolic acid or ethylene glycol derivatives. LC-MS/MS can quantify degradation products .
What strategies mitigate discrepancies in reported physicochemical properties of sodium 2-(2-hydroxyethoxy)acetate?
Advanced Research Focus
Discrepancies in solubility (e.g., "slightly soluble" vs. "water-soluble") arise from variations in crystallinity or hydration states. Researchers should:
- Standardize crystallization protocols (e.g., solvent-antisolvent ratios).
- Use dynamic vapor sorption (DVS) to assess hygroscopicity .
Contradictory melting points (210–212°C) may reflect impurities; differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) clarifies thermal behavior .
How can enzymatic methods improve the sustainability of sodium 2-(2-hydroxyethoxy)acetate synthesis?
Advanced Research Focus
Enzymatic routes reduce reliance on harsh acids/bases. For example:
- Immobilized lipases : Catalyze esterification in non-aqueous media, enabling recyclability and higher turnover numbers .
- Kinetic resolution : Separates enantiomers if chiral byproducts form, though this is uncommon for the sodium salt .
Challenge : Enzyme denaturation at high substrate concentrations requires optimization of reaction matrices (e.g., ionic strength, co-solvents) .
What role does sodium 2-(2-hydroxyethoxy)acetate play in biological systems, and how is its metabolic fate studied?
Advanced Research Focus
As a metabolite of alkyl ethylene glycols, it interacts with:
- Enzymes : Inhibits alcohol dehydrogenase (ADH) in vitro, necessitating IC₅₀ assays using NAD⁺/NADH absorbance at 340 nm .
- Drug delivery : Forms stable complexes with hydrophilic drugs via hydrogen bonding, evaluated using dialysis membrane release studies .
Methodology : Radiolabeled (¹⁴C) analogs track metabolic pathways in rodent models, with urine and plasma analyzed via scintillation counting .
How can computational modeling predict the reactivity of sodium 2-(2-hydroxyethoxy)acetate in novel reactions?
Q. Advanced Research Focus
- DFT calculations : Simulate reaction pathways (e.g., ester hydrolysis energy barriers) using software like Gaussian 16 with B3LYP/6-31G(d) basis sets .
- Molecular docking : Predicts binding affinity to enzymes (e.g., esterases), guiding biocatalyst selection for synthetic applications .
What safety protocols are critical when handling sodium 2-(2-hydroxyethoxy)acetate in laboratory settings?
Q. Basic Research Focus
- First aid : Flush eyes/skin with water for 15 minutes upon exposure; ingestions require immediate medical consultation .
- PPE : Wear nitrile gloves and goggles to prevent irritation (Category 2 skin/eye irritant) .
Advanced Consideration : Monitor airborne particulates using HEPA filters, as the compound’s dust may form explosive mixtures under specific conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
